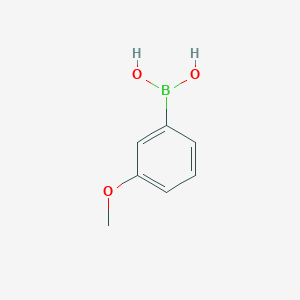

3-Methoxyphenylboronic acid

Vue d'ensemble

Description

L’acide 3-méthoxyphénylboronique, également connu sous le nom d’acide 3-méthoxybenzèneboronique, est un composé organoboronique de formule moléculaire C7H9BO3. Il s’agit d’un solide blanc à blanc cassé soluble dans les solvants organiques. Ce composé est largement utilisé dans la synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone dans la synthèse de diverses molécules organiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide 3-méthoxyphénylboronique peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du bromure de 3-méthoxyphénylmagnesium avec le borate de triméthyle, suivie d’une hydrolyse. Les conditions réactionnelles comprennent généralement :

Réactifs : Bromure de 3-méthoxyphénylmagnesium, borate de triméthyle

Solvant : Éther ou tétrahydrofurane

Température : Température ambiante à reflux

Hydrolyse : Traitement acide avec de l’acide chlorhydrique

Méthodes de production industrielle : Dans les environnements industriels, la production d’acide 3-méthoxyphénylboronique implique souvent des réactions de Grignard à grande échelle ou une borylation directe d’halogénures de 3-méthoxyphényle à l’aide de réactifs de bore sous catalyse au palladium. Ces méthodes sont optimisées pour un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 3-méthoxyphénylboronique subit diverses réactions chimiques, notamment :

Couplage croisé de Suzuki-Miyaura : Cette réaction forme des liaisons carbone-carbone en couplant l’acide 3-méthoxyphénylboronique avec des halogénures d’aryle ou de vinyle en présence d’un catalyseur au palladium et d’une base.

Oxydation : Le groupe acide boronique peut être oxydé pour former des phénols ou d’autres dérivés contenant de l’oxygène.

Substitution : Le groupe méthoxy peut subir des réactions de substitution nucléophile dans des conditions spécifiques.

Réactifs et conditions courants :

Couplage croisé de Suzuki-Miyaura : Catalyseur au palladium, base (p. ex. carbonate de potassium), solvant (p. ex. toluène ou éthanol), température (80 à 100 °C)

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants

Substitution : Nucléophiles tels que les amines ou les thiols

Produits principaux :

Couplage croisé de Suzuki-Miyaura : Composés biaryliques

Oxydation : Phénols

Substitution : Dérivés phényliques substitués

Applications De Recherche Scientifique

Organic Synthesis

Role as a Building Block

3-Methoxyphenylboronic acid is integral in synthesizing complex organic molecules, especially in pharmaceuticals and agrochemicals. Its ability to form stable complexes enhances reaction efficiency, making it a preferred choice for chemists .

Case Study: Synthesis of Pharmaceuticals

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize biologically active compounds. The compound served as a key intermediate in the development of novel therapeutic agents .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound is crucial in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic structures used in drug discovery .

Data Table: Cross-Coupling Efficiency

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Suzuki-Miyaura | 85 | Villalobos et al., J. Med. Chem. |

| Heck Reaction | 78 | Barrero et al., Bioorg. Med. Chem. |

| Negishi Coupling | 90 | Watanabe et al., J. Med. Chem. |

Fluorescent Probes

Biological Imaging

this compound is employed in designing fluorescent probes that visualize cellular processes, aiding researchers in studying disease mechanisms .

Case Study: Cellular Imaging

A study demonstrated how these probes could track changes in glucose levels within cells, providing insights into metabolic disorders such as diabetes .

Sensor Development

Chemical Sensors for Glucose Detection

The compound is pivotal in developing chemical sensors that detect glucose levels, which is particularly beneficial for diabetes management .

Data Table: Sensor Performance

| Sensor Type | Sensitivity (mM) | Response Time (s) | Reference |

|---|---|---|---|

| Electrochemical | 0.5 | 2 | Thermo Scientific Data |

| Optical | 0.1 | 5 | PubChem Study |

Material Science

Advanced Materials Creation

In materials science, this compound contributes to developing polymers and nanomaterials with enhanced performance characteristics compared to traditional materials .

Case Study: Nanomaterial Development

Research indicated that incorporating this boronic acid into polymer matrices improved electrical conductivity and thermal stability, making it suitable for electronic applications .

Mécanisme D'action

Le mécanisme d’action de l’acide 3-méthoxyphénylboronique implique principalement son rôle de réactif dans les réactions chimiques. Dans le couplage croisé de Suzuki-Miyaura, le groupe acide boronique subit une transmétallation avec un catalyseur au palladium, suivie d’une élimination réductrice pour former la liaison carbone-carbone souhaitée. Le groupe méthoxy peut influencer la réactivité et la sélectivité du composé dans diverses réactions en cédant une densité électronique au cycle aromatique .

Composés similaires :

- Acide 3-hydroxyphénylboronique

- Acide 4-méthoxyphénylboronique

- Acide 3-méthoxy-4-hydroxyphénylboronique

Comparaison : L’acide 3-méthoxyphénylboronique est unique en raison de la présence du groupe méthoxy en position méta, qui peut influencer sa réactivité et sa sélectivité dans les réactions chimiques. Comparé à l’acide 4-méthoxyphénylboronique, le composé substitué en méta peut présenter des effets électroniques et stériques différents, conduisant à des variations dans les résultats réactionnels. La présence des groupes méthoxy et hydroxy dans l’acide 3-méthoxy-4-hydroxyphénylboronique peut modifier davantage son comportement chimique et ses applications .

Comparaison Avec Des Composés Similaires

- 3-Hydroxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxy-4-hydroxyphenylboronic acid

Comparison: 3-Methoxyphenylboronic acid is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, the meta-substituted compound may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The presence of both methoxy and hydroxy groups in 3-methoxy-4-hydroxyphenylboronic acid can further modify its chemical behavior and applications .

Activité Biologique

3-Methoxyphenylboronic acid (CAS No. 10365-98-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C₇H₉BO₃

- Molecular Weight : 151.96 g/mol

- Solubility : Water-soluble, which enhances its bioavailability in physiological conditions.

- Structural Characteristics : Contains a boronic acid group that is crucial for its biological interactions.

This compound functions primarily through its ability to interact with various biological targets, including:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity. This property is particularly utilized in the design of protease inhibitors.

- Anticancer Activity : It has shown potential as an inhibitor of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is vital in the treatment of cancer, where uncontrolled cell proliferation is a hallmark.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Tubulin Polymerization Inhibition :

- Case Study: Vascular Disrupting Agents (VDAs) :

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor:

- Protease Inhibition : Its structure allows it to act as an inhibitor against various proteases, which are crucial for tumor progression and metastasis. The binding affinity and specificity towards different proteases can be modulated by altering the substituents on the aromatic ring .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Tubulin Inhibition | Tubulin | Cell cycle arrest | |

| Vascular Disruption | Tumor Vasculature | Induces necrosis | |

| Protease Inhibition | Various | Reduces tumor progression |

Case Studies

- Study on Tubulin Polymerization :

- Vascular Disruption in Tumors :

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Optimization of Derivatives : Further synthesis of derivatives with enhanced potency and selectivity against specific cancer types.

- Mechanistic Studies : Detailed studies on the molecular mechanisms by which these compounds exert their effects on cellular pathways.

- Clinical Trials : Transitioning promising preclinical findings into clinical settings to evaluate efficacy and safety in humans.

Propriétés

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: this compound serves as a crucial building block in the synthesis of the target compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. It participates in a Suzuki-Miyaura coupling reaction [, ]. This reaction, widely used in organic synthesis, involves the palladium-catalyzed cross-coupling of an organoboronic acid (in this case, this compound) with an organohalide. The result is the formation of a new carbon-carbon bond, ultimately leading to the desired complex molecule [].

Q2: How does the extraction method for this compound impact its use in this specific synthesis?

A2: The research highlights the importance of an efficient extraction method for this compound []. The described process utilizes methyl isobutyl ketone to extract the boronic acid from an aqueous solution. This step is crucial for ensuring a high yield of the target compound in the subsequent Suzuki-Miyaura reaction. Efficient extraction minimizes impurities and maximizes the amount of this compound available for the coupling reaction, ultimately impacting the overall efficiency and cost-effectiveness of the synthesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.